1-{[(1,3-Benzoxazol-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
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Overview
Description
1-{[(1,3-Benzoxazol-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a complex organic compound that features a benzoxazole ring, a methoxy group, and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(1,3-Benzoxazol-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivatives.
Attachment of the Aminomethyl Group: This step may involve the reaction of the benzoxazole with formaldehyde and an amine.
Formation of the Tetrahydronaphthalene Moiety: This could involve a Friedel-Crafts alkylation or acylation reaction followed by reduction.
Introduction of the Methoxy Group: This can be achieved through methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{[(1,3-Benzoxazol-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol can undergo various types of chemical reactions:
Oxidation: The compound may be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions could lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the methoxy group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.
Industry: Use in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 1-{[(1,3-Benzoxazol-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
1-{[(1,3-Benzoxazol-2-yl)amino]methyl}-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol: can be compared with other benzoxazole derivatives, methoxy-substituted naphthalenes, and tetrahydronaphthalene compounds.
Uniqueness
- The unique combination of the benzoxazole ring, methoxy group, and tetrahydronaphthalene moiety in this compound may confer specific properties that are not present in other similar compounds. This could include unique reactivity, binding affinity, or physical properties.
Properties
IUPAC Name |
1-[(1,3-benzoxazol-2-ylamino)methyl]-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-23-14-8-9-15-13(11-14)5-4-10-19(15,22)12-20-18-21-16-6-2-3-7-17(16)24-18/h2-3,6-9,11,22H,4-5,10,12H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJYMZIHCAKTON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNC3=NC4=CC=CC=C4O3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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